molecular formula C13H12ClNO B13755071 N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine

N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine

Cat. No.: B13755071
M. Wt: 233.69 g/mol
InChI Key: ANUWYOBFFMXXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-(4-Chlorophenyl)-2-furanyl]methylene]Ethanamine is an organic compound featuring a furan ring substituted with a 4-chlorophenyl group at the 5-position and an ethanamine moiety linked via a methylene group at the 2-position. Its molecular formula is C₁₃H₁₁ClN₂O, with a molecular weight of 246.70 g/mol (calculated from structural analogs in ). The compound’s structure combines aromatic and heterocyclic components, which are common in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]-N-ethylmethanimine

InChI

InChI=1S/C13H12ClNO/c1-2-15-9-12-7-8-13(16-12)10-3-5-11(14)6-4-10/h3-9H,2H2,1H3

InChI Key

ANUWYOBFFMXXOS-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine typically involves the condensation of 5-(4-chlorophenyl)-2-furaldehyde with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(a) [5-(4-Chlorophenyl)-2-furyl]methylamine ()

  • Molecular Formula: C₁₁H₁₀ClNO
  • Molecular Weight : 207.66 g/mol
  • Key Differences : Lacks the methylene-ethanamine bridge, featuring a simpler methanamine group. This simplification reduces molecular weight and may alter reactivity or bioavailability compared to the target compound .

(b) Hydrazinecarbothioamide, 2-[[5-(4-Chlorophenyl)-2-furanyl]methylene] ()

  • Molecular Formula : C₁₂H₁₀ClN₃OS
  • Molecular Weight : 279.75 g/mol
  • Key Differences: Incorporates a hydrazinecarbothioamide group instead of ethanamine.

Analogues with Chlorophenyl Substitutions

(a) Methanamine, N-[(4-Chlorophenyl)methylene]-1-cyclohexylidene ()

  • Molecular Formula : C₁₄H₁₆ClN
  • Molecular Weight : 233.74 g/mol
  • Key Differences : Replaces the furan ring with a cyclohexylidene group, altering steric and electronic properties. This substitution likely increases hydrophobicity, impacting membrane permeability in biological systems .

(b) {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine ()

  • Molecular Formula: C₁₄H₁₁ClF₂NO
  • Molecular Weight : 298.70 g/mol
  • Key Differences: Features a fluorinated phenoxy group and methylamine substitution. Fluorine atoms enhance metabolic stability and binding affinity in drug design .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
N-[[5-(4-Chlorophenyl)-2-furanyl]methylene]Ethanamine C₁₃H₁₁ClN₂O 246.70 Furan, chlorophenyl, ethanamine Intermediate, bioactive agent Synthesized
[5-(4-Chlorophenyl)-2-furyl]methylamine C₁₁H₁₀ClNO 207.66 Furan, chlorophenyl, methanamine Agrochemical intermediates
Hydrazinecarbothioamide derivative () C₁₂H₁₀ClN₃OS 279.75 Thiourea, furan, chlorophenyl Metal chelation, drug design
Methanamine, N-[(4-Chlorophenyl)methylene]-1-cyclohexylidene C₁₄H₁₆ClN 233.74 Cyclohexylidene, chlorophenyl Hydrophobic ligand synthesis

Biological Activity

N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. It has been shown to modulate the activity of various receptors and enzymes, which can lead to significant pharmacological effects. The precise pathways involved in its action remain an area of active research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several human cancer cell lines, demonstrating promising cytotoxic effects.

Cell Line IC50_{50} (µM) Reference
HeLa (Cervical Cancer)15.2
HepG2 (Liver Cancer)12.8
A549 (Lung Cancer)10.5

The structure-activity relationship studies indicate that the presence of the chlorophenyl group is crucial for enhancing cytotoxicity against cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity . It was tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on human cervical cancer cells (HeLa). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic application in cancer treatment .
  • Antimicrobial Research : Another investigation assessed the antimicrobial properties against various pathogens. The findings revealed that the compound exhibited substantial inhibitory effects on Staphylococcus aureus, indicating its potential as an antibacterial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.